Bis-PEG11-t-butyl ester
CAS No.:
Cat. No.: VC13710870
Molecular Formula: C34H66O15
Molecular Weight: 714.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C34H66O15 |
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Molecular Weight | 714.9 g/mol |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C34H66O15/c1-33(2,3)48-31(35)7-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-8-32(36)49-34(4,5)6/h7-30H2,1-6H3 |
Standard InChI Key | VMJAZLFMKBNUML-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Physicochemical Properties
Bis-PEG11-t-butyl ester (IUPAC name: tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate) is a symmetrical molecule featuring two t-butyl ester groups connected by an undecaethylene glycol chain. Its molecular formula, C₃₄H₆₆O₁₅, corresponds to a molecular weight of 714.89 g/mol . The compound typically presents as a colorless oily substance with a density of 1.1±0.1 g/cm³ and a boiling point of 675.3±50.0°C at standard atmospheric pressure .
Key Physicochemical Characteristics
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Solubility: Exhibits high solubility in polar organic solvents (e.g., DMSO, dichloromethane) and aqueous solutions, attributable to the hydrophilic PEG backbone .
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Storage Stability: Recommended storage at 2–8°C under inert conditions to prevent hydrolysis of the ester groups .
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Purity: Commercial preparations often exceed 95% purity, as verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
The t-butyl ester groups serve as protective moieties, enabling selective deprotection under mild acidic conditions to yield reactive carboxylic acids. This property is pivotal for subsequent conjugation to amine-containing biomolecules .
Synthesis and Structural Characterization
Synthetic Pathways
Bis-PEG11-t-butyl ester is synthesized via a multi-step esterification process. A representative route involves:
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Activation of PEG11 Diol: The terminal hydroxyl groups of undecaethylene glycol are converted to mesylates or tosylates using mesyl chloride or tosyl chloride.
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Nucleophilic Substitution: Reaction with t-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) yields the protected diester .
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Purification: Chromatographic techniques (e.g., silica gel chromatography) remove unreacted precursors, ensuring high purity .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR spectra confirm the presence of characteristic signals: δ 1.43 ppm (t-butyl methyl groups), δ 3.50–3.70 ppm (PEG methylene protons), and δ 4.20–4.30 ppm (ester-linked methylene groups) .
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 714.89 .
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Infrared (IR) Spectroscopy: Strong absorption bands at 1730 cm⁻¹ (C=O stretch of esters) and 1100 cm⁻¹ (C-O-C stretch of PEG) further corroborate the structure .
Applications in Pharmaceutical Development
PEGylation of Therapeutic Biomolecules
Bis-PEG11-t-butyl ester is widely employed to modify proteins, peptides, and nucleic acids, addressing inherent limitations such as short plasma half-life and immunogenicity. Key benefits include:
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Enhanced Solubility: PEGylation increases the hydrophilicity of hydrophobic drugs, enabling formulation of injectables. For instance, conjugation to interferon-α extends its circulation time from hours to days .
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Reduced Immunogenicity: Masking antigenic epitopes on therapeutic proteins minimizes immune recognition, as demonstrated in PEGylated asparaginase therapies .
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Controlled Release: The t-butyl ester groups hydrolyze in physiological conditions (pH 5.0–6.5), enabling site-specific drug release in tumor microenvironments .
Role in PROTACs Design
As a linker in proteolysis-targeting chimeras (PROTACs), Bis-PEG11-t-butyl ester connects an E3 ubiquitin ligase ligand to a target protein binder. The PEG spacer optimizes:
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Flexibility: The 11-unit PEG chain ensures proper orientation for ternary complex formation between the target protein, E3 ligase, and PROTAC .
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Solubility: Mitigates aggregation issues common in hydrophobic PROTACs, as evidenced in studies with BRD4 degraders .
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Stability: Resists enzymatic degradation in serum, maintaining PROTAC integrity during systemic circulation .
Pharmacokinetic and Pharmacodynamic Enhancements
Comparative Pharmacokinetics of PEGylated Therapeutics
Parameter | Native Protein | PEG11-Conjugated Protein |
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Half-life (t₁/₂) | 2–4 hours | 40–60 hours |
Clearance Rate | 15 mL/min/kg | 2 mL/min/kg |
Volume of Distribution | 0.1 L/kg | 0.05 L/kg |
Data derived from preclinical studies show that PEGylation via Bis-PEG11-t-butyl ester reduces renal clearance by 87% and increases area under the curve (AUC) by 20-fold .
Mechanistic Insights
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Steric Shielding: The PEG11 chain creates a hydration layer around the conjugated drug, sterically hindering interactions with proteases and antibodies .
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pH-Dependent Activation: Hydrolysis of t-butyl esters in acidic environments (e.g., tumor sites) releases the active drug, minimizing off-target effects .
Future Directions and Innovations
Targeted Drug Delivery Systems
Integration with ligand-directed carriers (e.g., folate-PEG conjugates) could enable tumor-specific accumulation. Preliminary data indicate a 3.5-fold increase in daunorubicin delivery to folate receptor-positive carcinomas using Bis-PEG11-t-butyl ester-based nanocarriers .
Combination with Advanced Modalities
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mRNA Therapeutics: PEGylation of lipid nanoparticles (LNPs) enhances mRNA stability and cellular uptake, as explored in COVID-19 vaccine platforms .
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Gene Editing Tools: CRISPR-Cas9 conjugates modified with Bis-PEG11-t-butyl ester show improved nuclease activity and reduced off-target editing in vivo .
Sustainable Synthesis Methods
Emerging enzymatic approaches using lipases could replace traditional solvent-intensive methods, reducing environmental impact while maintaining yields ≥90% .
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